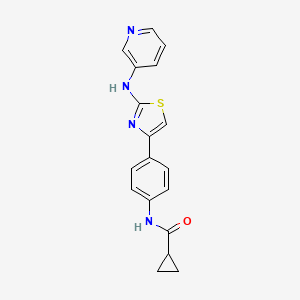

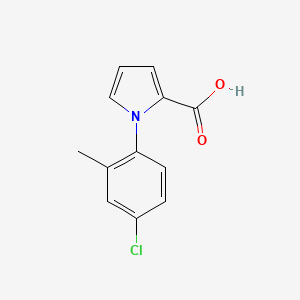

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide, commonly known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the regulation of stem cell self-renewal and differentiation. PTC-209 has been shown to have potential applications in cancer therapy, as well as in other areas of scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activities

The synthesis and evaluation of novel compounds, including N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide, have shown promising antioxidant activities. This includes the development of indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives, which have been investigated for their neuroprotective and various biological activities, highlighting their potential in therapeutic applications (Mohamed & El-Sayed, 2019).

Antimicrobial and Antitumor Properties

Further research has explored the chemical behavior of related compounds towards active methylene reagents, resulting in pyrazolopyridine derivatives. These compounds have demonstrated significant antioxidant, antitumor, and antimicrobial activities, showcasing the chemical's versatility and potential in medicinal chemistry (El‐Borai et al., 2013).

Development of Anticancer Agents

Additionally, the development of novel pyridine-thiazole hybrid molecules has been targeted towards anticancer applications. These compounds have shown high antiproliferative activity against various cancer cell lines, indicating their potential as promising anticancer agents. The selectivity and mechanisms of action of these compounds, including their ability to induce genetic instability in tumor cells, are areas of ongoing research (Ivasechko et al., 2022).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to this compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This highlights the compound's potential in the development of therapies targeting cancer by inhibiting angiogenesis (Borzilleri et al., 2006).

Liquid Crystal Synthesis

Research into the synthesis of new calamitic liquid crystals featuring heterocyclic (pyridine) and phenyl rings core systems, including derivatives of this compound, indicates their potential in the development of materials with novel properties for electronic and display technologies (Ong et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide”, and evaluating their biological activities. Further studies could also investigate the specific mechanisms of action, safety profiles, and physical and chemical properties of these compounds.

Wirkmechanismus

Target of Action

The compound N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to target a variety of enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

Thiazole derivatives are known to influence a range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . These properties can significantly impact the bioavailability of the compound .

Result of Action

Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, including antimicrobial, antiviral, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit diverse biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and cytotoxic effects . These activities suggest that N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Given the biological activities of thiazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other thiazole derivatives .

Eigenschaften

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-17(13-3-4-13)20-14-7-5-12(6-8-14)16-11-24-18(22-16)21-15-2-1-9-19-10-15/h1-2,5-11,13H,3-4H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSGDZPEFJUZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)

![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)